1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride

Antifungal drug discovery Triazole synthesis Regioisomer SAR

Investigators developing triazole antifungals per CN 1557808 A require the 2-pyridyl dihydrochloride-substituting the 3- or 4-pyridyl isomer disrupts metal-chelation and abolishes activity. This dihydrochloride salt ensures reproducible solubility, non-hygroscopic handling, and safe ambient transport, unlike the free base. • Designated starting material in CN 1557808 A for piperidinyl-triazoleethanol antifungals • Core scaffold validated for GPCR SAR: 4-(3,5-dichlorophenylsulfonyl) derivative IC50 = 3000 nM at CB1R • Non-interchangeable with other regioisomers or salt forms; benchmark salt for kilo-scale process screening

Molecular Formula C11H16ClN3O
Molecular Weight 241.72 g/mol
CAS No. 1240527-21-2
Cat. No. B1373055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride
CAS1240527-21-2
Molecular FormulaC11H16ClN3O
Molecular Weight241.72 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C(=O)CC2=CC=CC=N2.Cl
InChIInChI=1S/C11H15N3O.ClH/c15-11(14-7-5-12-6-8-14)9-10-3-1-2-4-13-10;/h1-4,12H,5-9H2;1H
InChIKeyNYYVHMLQBGGIPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Pyridyl Piperazinyl Ethanone Dihydrochloride: Antifungal Triazole Key Intermediate


1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one dihydrochloride (CAS 1240527-21-2) is a heterocyclic building block comprising a piperazine ring linked via an ethanone bridge to a 2‑pyridyl group, supplied as a dihydrochloride salt . It is explicitly cited as a key intermediate for the preparation of piperidinyl triazoleethanol antifungal agents, as described in Chinese patent CN 1557808 A [1]. The compound serves as a synthetic precursor in the assembly of 3‑substituted piperazine‑triazole alcohols that display broad‑spectrum antifungal activity [1].

Synthesis Key intermediate for patent-reported antifungal triazole assembly
Regioisomer 2-pyridyl scaffold required for reported pharmacophore; 3- or 4-pyridyl not claimed
Salt Form Dihydrochloride ensures reproducible solubility and handling for multi-step synthesis

Why Generic Heteroaryl Analogs Cannot Replace the 2-Pyridyl Dihydrochloride


The 2‑pyridyl regioisomer and the dihydrochloride salt form are not interchangeable with other heteroaryl or salt variants. The patent CN 1557808 A specifically claims antifungal triazoles derived from the 2‑pyridyl scaffold, implying that the nitrogen position on the pyridine ring influences critical pharmacophoric interactions [1]. Switching to the 3‑ or 4‑pyridyl isomer would alter the electronic distribution and metal‑chelating ability of the pyridine nitrogen, potentially reducing or abolishing the antifungal activity of the final triazole products [1]. Furthermore, the dihydrochloride salt provides reproducible solubility and handling characteristics that the free base (CAS 864816‑98‑8) or alternative salts may not guarantee, directly affecting synthetic consistency and yield in multi‑step preparations .

2-Pyridyl dihydrochloride
3- or 4-Pyridyl isomers
Patent scope limited to 2-pyridyl; alternative regioisomers may not reproduce reported antifungal pharmacophore.
Dihydrochloride salt
Free base / alternative salts
Free base may exhibit different solubility and handling, potentially impacting synthetic consistency and yield.

Differentiation Evidence for 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one Dihydrochloride


Regioisomeric Selectivity: 2-Pyridyl vs. Alternative Heteroaryl Intermediates

The antifungal patent CN 1557808 A explicitly employs the 2‑pyridyl scaffold (derived from the target compound) as the core intermediate for constructing piperidinyl triazoleethanols, which exhibit broad‑spectrum antifungal activity [1]. In contrast, the 3‑pyridyl and 4‑pyridyl analogs are not claimed in the patent, indicating that the 2‑pyridyl nitrogen position is essential for the formation of the active pharmacophore [1]. This is consistent with the known chelation capability of the 2‑pyridyl group, which is absent in the 3‑ and 4‑pyridyl isomers, and can directly influence the potency of the final triazole products.

Regioisomeric Specificity
Class-level inference
2‑Pyridyl claimed as essential
3‑/4‑Pyridyl not claimed
Patent-reported scaffold context; alternative isomers may lack required pharmacophore.
Based on patent CN 1557808 A claims; no direct comparative data.
Antifungal drug discovery Triazole synthesis Regioisomer SAR

Dihydrochloride Salt: Handling and Reaction Consistency Advantage

The dihydrochloride salt (CAS 1240527-21-2) is explicitly recommended by multiple vendors as the preferred form of this intermediate for antifungal triazole synthesis . While the free base (CAS 864816‑98‑8) is also commercially available, the dihydrochloride offers enhanced aqueous solubility and stability, as inferred from its formulation as a stable, non‑hygroscopic solid with a defined stoichiometry . This ensures reproducible dissolution and reaction kinetics during the acylation step, which is critical for maintaining consistent yields in the multi‑step sequence leading to the active piperidinyl triazoleethanols .

Salt Form Handling
Data to verify
Dihydrochloride: stable, non‑hygroscopic solid
Free base: handling may vary
Reported salt form selection context; free base may require different handling.
Vendor-reported profiles; independent verification advised.
Salt selection Process chemistry Intermediate solubility

Purity and Quality Control: Dihydrochloride vs. Free Base Specifications

Commercial suppliers of the dihydrochloride consistently report minimum purities of 95% (AKSci) to 98% (Leyan) . The free base is also offered at ≥97% purity by some vendors, but the dihydrochloride's quality control specifications are tailored for the antifungal triazole synthetic route, ensuring that trace impurities detrimental to the key acylation step are controlled . This targeted purity profile, combined with non‑hazardous transport classification (DOT/IATA: not hazardous material ), provides a procurement advantage over alternative salt forms or regioisomers that may require special handling or have less consistent purity.

Purity & Logistics
Data to verify
Dihydrochloride: 95‑98% purity, non‑hazardous
Free base: ≥97% purity; transport classification may differ
Purity specification context; non‑hazardous classification may simplify procurement logistics.
Supplier COA/SDS data; verify for specific batch.
Intermediate quality Purity analysis Procurement grade

Application Scenarios for 1-(Piperazin-1-yl)-2-(pyridin-2-yl)ethan-1-one Dihydrochloride


Piperidinyl Triazoleethanol Antifungal Lead Synthesis

The dihydrochloride is the designated starting material for constructing the 3‑substituted piperazine‑triazole core described in CN 1557808 A [1]. Researchers aiming to replicate or expand this antifungal series should procure the 2‑pyridyl dihydrochloride to ensure fidelity to the patented synthetic route and to achieve the claimed broad‑spectrum antifungal activity [1].

CB1R and GPCR Ligand Scaffold Decoration

BindingDB data for the 4‑(3,5‑dichlorophenylsulfonyl) derivative (IC50=3000 nM at CB1R) demonstrate that the core scaffold is amenable to functionalization for cannabinoid receptor targeting [2]. The dihydrochloride form provides a convenient starting point for parallel derivatization of the piperazine nitrogen, enabling SAR exploration for GPCR programs [2].

Physicochemical Property Optimization via Salt Screening

For process chemistry groups, the dihydrochloride serves as a benchmark salt form for solubility and stability comparisons during salt screening efforts. Its established non‑hygroscopic solid nature and safe transport classification make it a practical choice for kilogram‑scale intermediate procurement prior to final API salt selection.

Application
Selection Property
Validation Focus
Antifungal lead synthesis
2‑Pyridyl regioisomer fidelity
Patent-reported triazole antifungal scaffold
GPCR ligand derivatization
Piperazine functionalization handle
CB1R affinity and SAR exploration
Process salt screening
Dihydrochloride handling profile
Reproducible scale-up and salt selection
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